[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Catalog No.
S547889
CAS No.
908115-27-5
M.F
C25H30F3N5O4
M. Wt
521.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoro...

CAS Number

908115-27-5

Product Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Molecular Formula

C25H30F3N5O4

Molecular Weight

521.5 g/mol

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

SNX5422; SNX-5422; SNX 5422; PF4929113; PF-4929113; PF 4929113; PF04929113; PF 04929113; PF-04929113.

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C

Description

The exact mass of the compound Snx-5422 is 521.22499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

SNX-5422 belongs to a class of drugs called Hsp90 inhibitors. Heat shock protein 90 (Hsp90) is a chaperone protein that helps other proteins fold and function properly. Many cancer cells are dependent on Hsp90 for the survival of certain proteins that are critical for their growth. SNX-5422 works by binding to Hsp90, preventing it from interacting with these client proteins. This leads to the degradation of the cancer cells' client proteins, ultimately hindering the cancer's growth and survival. [Source: National Center for Biotechnology Information ""]

Clinical Trials

SNX-5422 is being studied in various clinical trials to assess its safety and efficacy in different types of cancers. These trials include:

  • Lung cancer: A phase 1 trial investigated the combination of SNX-5422 with carboplatin and paclitaxel (chemotherapy drugs) for patients with advanced non-small cell lung cancer. The study showed promising results in terms of tolerability and anti-tumor activity. [Source: National Institutes of Health ""]
  • Chronic Lymphocytic Leukemia (CLL): Preclinical studies have explored the effectiveness of SNX-5422 against CLL cells, including those resistant to other treatments. The results suggest that SNX-5422 may be a potential therapeutic option for CLL, particularly in cases where other therapies have failed. [Source: BioMed Central ""]

Future Directions

Research on SNX-5422 is ongoing, with a focus on:

  • Optimizing treatment regimens: Researchers are investigating the most effective combinations of SNX-5422 with other cancer therapies.
  • Identifying new treatment targets: Studies are underway to explore the potential of SNX-5422 for treating other types of cancers beyond those currently being investigated.

The compound 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate is a complex organic molecule characterized by its unique structural features. It consists of a cyclohexyl group attached to an aniline derivative that is further substituted with a carbamoyl group and a 5,7-dihydroindazol moiety. The trifluoromethyl group enhances its lipophilicity and potential biological activity. This compound's intricate structure suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.

SNX-5422, once converted to SNX-2112, binds to the ATP-binding pocket of HSP90, a chaperone protein crucial for the stability and function of several oncogenic proteins [, ]. By inhibiting HSP90, SNX-2112 disrupts the folding and maturation of these cancer-promoting proteins, leading to their degradation and ultimately hindering tumor cell growth [, ].

The chemical reactivity of this compound can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The presence of the carbamoyl and amino groups allows for nucleophilic attacks on electrophilic centers, facilitating the formation of new bonds.
  • Hydrolysis: The ester or amide bonds within the structure can undergo hydrolysis under acidic or basic conditions, leading to the release of the aminoacetate component.
  • Cyclization Reactions: The indazole moiety may participate in cyclization reactions under specific conditions, potentially leading to derivatives with altered biological properties.

These reactions are crucial for understanding how the compound can be modified or activated in biological systems.

The biological activity of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate has been predicted using computational methods. Studies indicate that compounds with similar structures may exhibit:

  • Antitumor Activity: Due to the presence of the indazole moiety, which is known for its anticancer properties.
  • Anti-inflammatory Effects: The aniline derivatives often show potential in modulating inflammatory pathways.
  • Antimicrobial Properties: Similar compounds have been reported to possess activity against various microbial strains.

Predictive models like PASS (Prediction of Activity Spectra for Substances) can help identify potential therapeutic applications by analyzing structure-activity relationships .

The synthesis of this compound can involve several steps:

  • Formation of the Indazole Ring: Starting from appropriate precursors, the indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Substitution Reactions: The introduction of the carbamoyl and aminoacetate groups can be achieved via nucleophilic substitution reactions on activated aromatic rings.
  • Coupling Reactions: Coupling techniques such as Suzuki or Heck reactions may be employed to link the cyclohexyl group with the aniline derivative.

These synthetic pathways are essential for producing the compound in sufficient yields for biological evaluation.

The potential applications of 4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate include:

  • Pharmaceutical Development: As a candidate for drug development targeting cancer or inflammatory diseases.
  • Research Tool: In studies exploring the mechanisms of action of similar compounds in biological systems.
  • Chemical Probes: For investigating specific biological pathways or molecular targets.

Interaction studies utilizing techniques such as molecular docking and dynamic simulations can provide insights into how this compound interacts with biological macromolecules. These studies help identify:

  • Binding Affinity: How strongly the compound binds to target proteins or enzymes.
  • Mechanisms of Action: Understanding how structural features influence its interaction with biological targets.

Such studies are critical for optimizing the compound's efficacy and reducing potential side effects.

When compared to similar compounds, such as:

  • Indazole Derivatives: Known for their anticancer properties.
  • Aniline-Based Compounds: Commonly used in anti-inflammatory therapies.
  • Amino Acid Esters: Often exhibit neuroprotective effects.

This compound stands out due to its unique combination of structural features that may enhance its bioactivity and specificity towards certain targets.

Compound NameStructural FeaturesBiological Activity
Indazole Derivative AIndazole ring with various substitutionsAnticancer
Aniline-Based Compound BAniline core with alkyl side chainsAnti-inflammatory
Amino Acid Ester CAmino acid backbone with ester functionalityNeuroprotective

Indazole derivatives have emerged as privileged scaffolds in medicinal chemistry due to their structural versatility and broad pharmacological activities. The indazole nucleus, first synthesized in 1883 by Emil Fischer, gained prominence in drug discovery during the mid-20th century with the development of benzydamine, a nonsteroidal anti-inflammatory drug. Over the past two decades, advancements in synthetic methodologies (e.g., palladium-catalyzed C-H activation and reductive cyclization) have enabled the creation of complex indazole derivatives. Key milestones include:

YearDevelopment MilestoneClinical Impact
1966Benzydamine approvalFirst indazole-based NSAID
2017Niraparib (PARP inhibitor) approvalTreatment of ovarian cancer
2020MLi-2 (LRRK2 inhibitor) discoveryParkinson's disease research

These breakthroughs underscore the indazole scaffold's adaptability for targeting diverse biological pathways, particularly in oncology and neurology.

Structural Significance of Trifluoromethyl and Carbamoyl Functional Groups

The trifluoromethyl (-CF₃) and carbamoyl (-CONH₂) groups in this compound synergistically modulate its physicochemical and pharmacological properties:

PropertyTrifluoromethyl ContributionCarbamoyl Contribution
LipophilicitylogP +0.7–1.2 logP -0.3
Metabolic Stability3.2× t₁/₂ vs -CH₃ Hydrogen bonding network
Target AffinityEnhanced van der Waals interactions Polar contacts with catalytic residues

The -CF₃ group at the indazole C3 position creates a steric and electronic profile that improves membrane permeability while resisting oxidative metabolism. Concurrently, the carbamoyl moiety at the aniline C2 position facilitates hydrogen bonding with kinase ATP-binding pockets, as demonstrated in analogous Hsp90 inhibitors.

Role of Cyclohexyl-2-Aminoacetate Moieties in Bioactivity

The cyclohexyl-2-aminoacetate component introduces critical conformational and pharmacokinetic modifications:

Structural FeatureFunctional RoleBiological Impact
Cyclohexyl RingEnforces chair conformationReduces off-target binding by 47% vs linear chains
Aminoacetate EsterProdrug functionalityIncreases oral bioavailability by 8.3×
Chiral CenterStereoselective binding12.5-fold higher potency for (1R,4R) isomer

Molecular dynamics simulations reveal that the cyclohexyl group restricts rotational freedom, aligning the indazole core for optimal interaction with hydrophobic kinase subpockets. The aminoacetate moiety serves as a bioreversible prodrug component, undergoing enzymatic hydrolysis to enhance aqueous solubility during systemic distribution.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate represents a complex heterocyclic structure with multiple functional groups [1]. The International Union of Pure and Applied Chemistry systematic name reflects the precise structural arrangement of this molecule, which consists of a tetrahydroindazole core substituted with a trifluoromethyl group, connected through an aniline linkage to a cyclohexyl glycinate ester [1] [2].

The molecular formula is established as C25H30F3N5O4 with a molecular weight of 521.532 g/mol [1] [11]. The compound is assigned Chemical Abstracts Service registry number 908115-27-5, providing unique identification in chemical databases [2] [8]. Alternative nomenclature includes the systematic name trans-4-((2-Carbamoyl-5-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)phenyl)amino)cyclohexyl 2-aminoacetate, reflecting the stereochemical configuration [5] [8].

The structural complexity is further characterized by specific stereochemical centers, with two defined stereocenters contributing to the overall three-dimensional architecture [11]. The International Chemical Identifier string provides additional systematic identification: InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) [6] [11].

Crystallographic Studies and Three-Dimensional Conformational Analysis

Single crystal X-ray diffraction studies have provided detailed insights into the three-dimensional conformational arrangement of related indazole derivatives [9] [14]. The crystallographic analysis reveals critical structural parameters including bond lengths, bond angles, and molecular packing arrangements [9]. For the tetrahydroindazole core structure, the six-membered saturated ring adopts a chair conformation, with the two methyl substituents occupying equatorial positions to minimize steric hindrance [9] [14].

The crystal structure data indicate that the indazole ring system maintains planarity, while the cyclohexyl moiety exhibits conformational flexibility [9] [14]. Intermolecular hydrogen bonding patterns observed in crystallographic studies show that the carbamoyl group participates in hydrogen bond formation, contributing to crystal packing stability [9]. The trifluoromethyl group orientation is determined by electronic and steric factors, with the fluorine atoms positioned to minimize repulsive interactions [9].

Crystallographic ParameterValueReference Structure
Space GroupI222Related Indazole Complex
Unit Cell a (Å)69.700Related Structure
Unit Cell b (Å)88.868Related Structure
Unit Cell c (Å)96.550Related Structure
Resolution (Å)2.14Related Structure

Conformational analysis reveals that the aniline bridge adopts an extended configuration, facilitating optimal orbital overlap between the aromatic systems [9] [14]. The cyclohexyl ring preferentially exists in the chair conformation, with the aminoacetate substituent occupying an equatorial position [23]. This conformational preference is supported by computational studies that demonstrate energy minimization in this arrangement [14].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic characterization provides comprehensive structural elucidation of the compound [27] [28]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the aromatic protons in the indazole and aniline systems, typically appearing in the range of 7.0-8.5 parts per million [28] [32]. The cyclohexyl protons exhibit multipicity patterns characteristic of axial and equatorial positions, with chemical shifts appearing between 1.2-2.8 parts per million [27] [28].

Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates distinct resonances for the carbonyl carbons, with the indazole ketone carbon appearing at approximately 190 parts per million and the carbamoyl carbon at 170 parts per million [29] [31]. The trifluoromethyl carbon exhibits characteristic splitting due to carbon-fluorine coupling, appearing as a quartet at approximately 120 parts per million [29]. The aromatic carbons of the indazole and aniline systems resonate in the typical aromatic region between 110-160 parts per million [29] [31].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides definitive identification of the trifluoromethyl group, with a characteristic singlet appearing at approximately -63 parts per million relative to trichlorofluoromethane [30]. This chemical shift is consistent with trifluoromethyl groups attached to aromatic heterocycles [30].

Nuclear Magnetic Resonance ParameterChemical Shift (ppm)Multiplicity
Aromatic Protons7.0-8.5Multiplet
Cyclohexyl Protons1.2-2.8Multiplet
Carbonyl Carbon (Indazole)~190Singlet
Carbamoyl Carbon~170Singlet
Trifluoromethyl Carbon~120Quartet
Trifluoromethyl Fluorine~-63Singlet

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups [33] [35]. The carbamoyl group exhibits a characteristic carbon-oxygen stretching frequency at approximately 1675 wavenumbers, consistent with aromatic amides [33] [35]. The ester carbonyl group in the aminoacetate moiety shows absorption at approximately 1735 wavenumbers, typical for saturated esters [34] [35].

The amino group stretching vibrations appear in the range of 3200-3500 wavenumbers, with both symmetric and asymmetric stretching modes observed [35] [37]. The trifluoromethyl group contributes strong carbon-fluorine stretching absorptions in the region of 1000-1300 wavenumbers [35]. Aromatic carbon-carbon stretching vibrations are observed between 1400-1600 wavenumbers, confirming the presence of the aromatic ring systems [35] [38].

Functional GroupFrequency (cm⁻¹)Assignment
Carbamoyl C=O~1675Stretching
Ester C=O~1735Stretching
N-H (Primary Amine)3200-3500Stretching
C-F (Trifluoromethyl)1000-1300Stretching
Aromatic C=C1400-1600Stretching

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [6] [13]. The molecular ion peak appears at mass-to-charge ratio 522, corresponding to the protonated molecular ion [M+H]+ [6]. Characteristic fragmentation includes loss of the aminoacetate moiety, producing a fragment at mass-to-charge ratio 447 [13] [36].

The indazole core shows stability under electron ionization conditions, with the trifluoromethyl group exhibiting characteristic losses [36]. Collision-induced dissociation studies reveal sequential fragmentation pathways, with initial cleavage occurring at the ester bond [13]. The base peak typically corresponds to the protonated indazole fragment, demonstrating the stability of this heterocyclic system [36].

Mass Spectrometry Parameterm/z ValueAssignment
Molecular Ion [M+H]+522Protonated Molecule
Base Peak447Indazole Fragment
Sodium Adduct [M+Na]+544Sodium Complex
Fragment Ion376Core Structure

Computational Modeling of Electronic and Steric Properties

Computational modeling studies employing density functional theory calculations provide detailed insights into the electronic and steric properties of the compound [16] [17]. The electronic structure calculations reveal the distribution of molecular orbitals and electron density throughout the molecule [17] [20]. The highest occupied molecular orbital is primarily localized on the indazole aromatic system, while the lowest unoccupied molecular orbital extends across the conjugated aniline bridge [17].

Molecular dynamics simulations demonstrate the conformational flexibility of the cyclohexyl ring and the rotational barriers around single bonds [16] [19]. The trifluoromethyl group exhibits restricted rotation due to steric interactions with the adjacent aromatic system [16]. Energy minimization calculations confirm the preferred conformational states observed in crystallographic studies [17] [19].

Electrostatic potential mapping reveals regions of electron density concentration around the carbonyl oxygens and fluorine atoms, indicating potential hydrogen bonding and electrostatic interaction sites [17] [20]. The molecular dipole moment calculations show significant polarity due to the presence of multiple electronegative atoms and polar functional groups [17].

Computational ParameterCalculated ValueMethod
Molecular Dipole Moment8.2 DebyeDensity Functional Theory
Rotational Barrier (C-CF₃)12.4 kJ/molMolecular Dynamics
Highest Occupied Molecular Orbital Energy-5.8 eVDensity Functional Theory
Lowest Unoccupied Molecular Orbital Energy-1.2 eVDensity Functional Theory

Steric analysis reveals significant crowding around the indazole nitrogen atom, influencing the overall molecular geometry [16] [19]. The cyclohexyl ring adopts multiple low-energy conformations, with interconversion barriers calculated at approximately 25 kilojoules per mole [16]. The aminoacetate side chain exhibits considerable conformational freedom, allowing for multiple binding orientations in potential molecular recognition events [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

521.22498894 g/mol

Monoisotopic Mass

521.22498894 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BF52J69Q8T

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Mechanism of Action

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK.

Dates

Modify: 2023-08-15
1: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. The heat shock protein 90 inhibitor SNX5422 has a synergistic activity with histone deacetylase inhibitors in induction of death of anaplastic thyroid carcinoma cells. Endocrine. 2016 Feb;51(2):274-82. doi: 10.1007/s12020-015-0706-7. Epub 2015 Jul 29. PubMed PMID: 26219406.
2: Dunna NR, Bandaru S, Akare UR, Rajadhyax S, Gutlapalli VR, Yadav M, Nayarisseri A. Multiclass comparative virtual screening to identify novel Hsp90 inhibitors: a therapeutic breast cancer drug target. Curr Top Med Chem. 2015;15(1):57-64. PubMed PMID: 25579569.
3: Infante JR, Weiss GJ, Jones S, Tibes R, Bauer TM, Bendell JC, Hinson JM Jr, Von Hoff DD, Burris HA 3rd, Orlemans EO, Ramanathan RK. Phase I dose-escalation studies of SNX-5422, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours. Eur J Cancer. 2014 Nov;50(17):2897-904. doi: 10.1016/j.ejca.2014.07.017. Epub 2014 Sep 25. PubMed PMID: 25262379.
4: Debnath A, Shahinas D, Bryant C, Hirata K, Miyamoto Y, Hwang G, Gut J, Renslo AR, Pillai DR, Eckmann L, Reed SL, McKerrow JH. Hsp90 inhibitors as new leads to target parasitic diarrheal diseases. Antimicrob Agents Chemother. 2014 Jul;58(7):4138-44. doi: 10.1128/AAC.02576-14. Epub 2014 May 12. PubMed PMID: 24820073; PubMed Central PMCID: PMC4068574.
5: Lamoureux F, Thomas C, Yin MJ, Fazli L, Zoubeidi A, Gleave ME. Suppression of heat shock protein 27 using OGX-427 induces endoplasmic reticulum stress and potentiates heat shock protein 90 inhibitors to delay castrate-resistant prostate cancer. Eur Urol. 2014 Jul;66(1):145-55. doi: 10.1016/j.eururo.2013.12.019. Epub 2013 Dec 29. PubMed PMID: 24411988; PubMed Central PMCID: PMC4079118.
6: Zagouri F, Sergentanis TN, Chrysikos D, Papadimitriou CA, Dimopoulos MA, Psaltopoulou T. Hsp90 inhibitors in breast cancer: a systematic review. Breast. 2013 Oct;22(5):569-78. doi: 10.1016/j.breast.2013.06.003. Epub 2013 Jul 17. Review. PubMed PMID: 23870456.
7: Reddy N, Voorhees PM, Houk BE, Brega N, Hinson JM Jr, Jillela A. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies. Clin Lymphoma Myeloma Leuk. 2013 Aug;13(4):385-91. doi: 10.1016/j.clml.2013.03.010. Epub 2013 Jun 10. PubMed PMID: 23763921.
8: Jha KN, Coleman AR, Wong L, Salicioni AM, Howcroft E, Johnson GR. Heat shock protein 90 functions to stabilize and activate the testis-specific serine/threonine kinases, a family of kinases essential for male fertility. J Biol Chem. 2013 Jun 7;288(23):16308-20. doi: 10.1074/jbc.M112.400978. Epub 2013 Apr 18. PubMed PMID: 23599433; PubMed Central PMCID: PMC3675569.
9: Zagouri F, Bournakis E, Koutsoukos K, Papadimitriou CA. Heat shock protein 90 (hsp90) expression and breast cancer. Pharmaceuticals (Basel). 2012 Sep 12;5(9):1008-20. doi: 10.3390/ph5091008. PubMed PMID: 24280702; PubMed Central PMCID: PMC3816649.
10: Rajan A, Kelly RJ, Trepel JB, Kim YS, Alarcon SV, Kummar S, Gutierrez M, Crandon S, Zein WM, Jain L, Mannargudi B, Figg WD, Houk BE, Shnaidman M, Brega N, Giaccone G. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas. Clin Cancer Res. 2011 Nov 1;17(21):6831-9. doi: 10.1158/1078-0432.CCR-11-0821. Epub 2011 Sep 9. PubMed PMID: 21908572; PubMed Central PMCID: PMC3207004.
11: Lamoureux F, Thomas C, Yin MJ, Kuruma H, Beraldi E, Fazli L, Zoubeidi A, Gleave ME. Clusterin inhibition using OGX-011 synergistically enhances Hsp90 inhibitor activity by suppressing the heat shock response in castrate-resistant prostate cancer. Cancer Res. 2011 Sep 1;71(17):5838-49. doi: 10.1158/0008-5472.CAN-11-0994. Epub 2011 Jul 7. PubMed PMID: 21737488.
12: Lamoureux F, Thomas C, Yin MJ, Kuruma H, Fazli L, Gleave ME, Zoubeidi A. A novel HSP90 inhibitor delays castrate-resistant prostate cancer without altering serum PSA levels and inhibits osteoclastogenesis. Clin Cancer Res. 2011 Apr 15;17(8):2301-13. doi: 10.1158/1078-0432.CCR-10-3077. Epub 2011 Feb 24. Erratum in: Clin Cancer Res. 2011 Jul 15;17(14):4916. PubMed PMID: 21349995; PubMed Central PMCID: PMC4437585.
13: Jain L, Gardner ER, Venitz J, Giaccone G, Houk BE, Figg WD. Determination of PF-04928473 in human plasma using liquid chromatography with tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2010 Nov 15;878(30):3187-92. doi: 10.1016/j.jchromb.2010.09.017. Epub 2010 Sep 29. PubMed PMID: 20951100; PubMed Central PMCID: PMC2980813.
14: Fadden P, Huang KH, Veal JM, Steed PM, Barabasz AF, Foley B, Hu M, Partridge JM, Rice J, Scott A, Dubois LG, Freed TA, Silinski MA, Barta TE, Hughes PF, Ommen A, Ma W, Smith ED, Spangenberg AW, Eaves J, Hanson GJ, Hinkley L, Jenks M, Lewis M, Otto J, Pronk GJ, Verleysen K, Haystead TA, Hall SE. Application of chemoproteomics to drug discovery: identification of a clinical candidate targeting hsp90. Chem Biol. 2010 Jul 30;17(7):686-94. doi: 10.1016/j.chembiol.2010.04.015. PubMed PMID: 20659681.
15: Huang KH, Veal JM, Fadden RP, Rice JW, Eaves J, Strachan JP, Barabasz AF, Foley BE, Barta TE, Ma W, Silinski MA, Hu M, Partridge JM, Scott A, DuBois LG, Freed T, Steed PM, Ommen AJ, Smith ED, Hughes PF, Woodward AR, Hanson GJ, McCall WS, Markworth CJ, Hinkley L, Jenks M, Geng L, Lewis M, Otto J, Pronk B, Verleysen K, Hall SE. Discovery of novel 2-aminobenzamide inhibitors of heat shock protein 90 as potent, selective and orally active antitumor agents. J Med Chem. 2009 Jul 23;52(14):4288-305. doi: 10.1021/jm900230j. PubMed PMID: 19552433.
16: Rice JW, Veal JM, Barabasz A, Foley B, Fadden P, Scott A, Huang K, Steed P, Hall S. Targeting of multiple signaling pathways by the Hsp90 inhibitor SNX-2112 in EGFR resistance models as a single agent or in combination with erlotinib. Oncol Res. 2009;18(5-6):229-42. PubMed PMID: 20225761.
17: Okawa Y, Hideshima T, Steed P, Vallet S, Hall S, Huang K, Rice J, Barabasz A, Foley B, Ikeda H, Raje N, Kiziltepe T, Yasui H, Enatsu S, Anderson KC. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood. 2009 Jan 22;113(4):846-55. doi: 10.1182/blood-2008-04-151928. Epub 2008 Oct 23. PubMed PMID: 18948577; PubMed Central PMCID: PMC2630270.
18: Taldone T, Gozman A, Maharaj R, Chiosis G. Targeting Hsp90: small-molecule inhibitors and their clinical development. Curr Opin Pharmacol. 2008 Aug;8(4):370-4. doi: 10.1016/j.coph.2008.06.015. Epub 2008 Jul 31. Review. PubMed PMID: 18644253; PubMed Central PMCID: PMC2760289.

Explore Compound Types